Diftalone
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Overview
Description
Diftalone, also known as Aladione, is a non-steroidal anti-inflammatory agent. It is a small molecule drug with the molecular formula C16H12N2O2. This compound has been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diftalone involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione. This intermediate is then subjected to further reactions to produce this compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diftalone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Diftalone has been extensively studied for its anti-inflammatory properties. It has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its effects on enzyme induction and its potential carcinogenic activity. Studies have shown that this compound can induce hepatic microsomal enzymes and has been associated with hepatocellular tumors in animal models .
Mechanism of Action
Diftalone exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to a reduction in inflammation and pain. This compound also affects other molecular targets and pathways involved in the inflammatory response .
Comparison with Similar Compounds
Diftalone is similar to other non-steroidal anti-inflammatory agents such as phenylbutazone. this compound has shown a different profile in terms of enzyme induction and potential carcinogenic activity. Unlike phenylbutazone, this compound has been associated with hepatocellular tumors in animal models. Other similar compounds include indomethacin and phenacetin, which also exhibit anti-inflammatory properties but differ in their absorption and metabolic profiles .
Properties
CAS No. |
21626-89-1 |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-11(13)9-17-16(20)14-8-4-2-6-12(14)10-18(15)17/h1-8H,9-10H2 |
InChI Key |
CXSJGNHRBWJXEA-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |
Appearance |
Solid powder |
21626-89-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aladione diftalone L 5418 phthalazino-(2,3-b)-phthalazine-5,12(7H,14H)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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